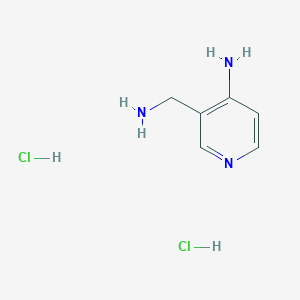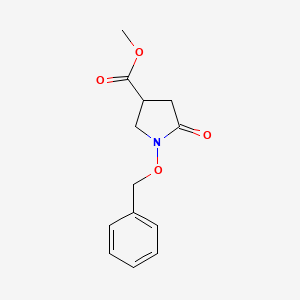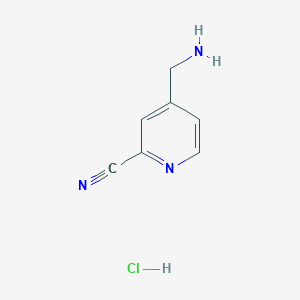
2-Amino-2-methylpropanimidamide dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-methylpropanimidamide dihydrochloride, also known as 2,2’-Azobis(2-methylpropionamidine) dihydrochloride, is a chemical compound with the molecular formula C8H18N6·2HCl and a molecular weight of 271.19 g/mol . This compound is widely used as a radical initiator in polymerization reactions due to its ability to generate free radicals under specific conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methylpropanimidamide dihydrochloride typically involves the reaction of 2-methylpropanimidamide with an azo compound. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as acetone, dioxane, methanol, ethanol, DMSO, and water, as the compound is soluble in these solvents .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps to remove impurities and ensure the final product meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-methylpropanimidamide dihydrochloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions to form different products.
Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various solvents. The reaction conditions vary depending on the desired reaction and product, but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield substituted compounds .
Aplicaciones Científicas De Investigación
2-Amino-2-methylpropanimidamide dihydrochloride has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 2-Amino-2-methylpropanimidamide dihydrochloride involves the generation of free radicals. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The compound decomposes upon exposure to UV light or heat, producing free radicals that can react with other molecules . The molecular targets and pathways involved in these reactions depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Azobis(2-methylpropionitrile): Another radical initiator used in polymerization reactions.
4,4’-Azobis(4-cyanovaleric acid): A compound with similar radical-initiating properties.
2,2’-Azobis(2-methylpropane): A related compound used in similar applications.
Uniqueness
2-Amino-2-methylpropanimidamide dihydrochloride is unique due to its specific molecular structure, which allows it to generate free radicals efficiently under controlled conditions. Its solubility in various solvents and its ability to initiate both nucleophilic and free radical oxidation reactions make it a versatile compound in scientific research and industrial applications .
Propiedades
Número CAS |
1803609-78-0 |
|---|---|
Fórmula molecular |
C4H12ClN3 |
Peso molecular |
137.61 g/mol |
Nombre IUPAC |
2-amino-2-methylpropanimidamide;hydrochloride |
InChI |
InChI=1S/C4H11N3.ClH/c1-4(2,7)3(5)6;/h7H2,1-2H3,(H3,5,6);1H |
Clave InChI |
GHGPBGSGUDLLSX-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=N)N)N.Cl.Cl |
SMILES canónico |
CC(C)(C(=N)N)N.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![(2-Aminoethyl)[(2,2,2-trifluoroethyl)sulfamoyl]amine hydrochloride](/img/structure/B1378776.png)
